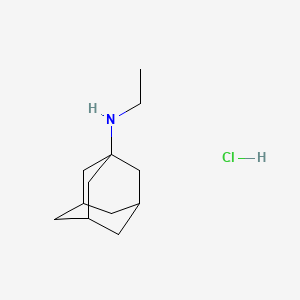

N-ethyladamantan-1-amine hydrochloride

Descripción

Correlation of Structural Features with Calculated Electronic Properties

The electronic properties of a molecule are fundamental to understanding its behavior. For N-ethyladamantan-1-amine, molecular descriptors calculated through computational methods offer quantitative insights into these characteristics. These descriptors help in correlating the molecule's three-dimensional structure with its potential interactions and reactivity.

Several key molecular descriptors for the neutral form, N-ethyladamantan-1-amine, have been computed and are available through public databases. nih.gov These values provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions.

Interactive Data Table: Calculated Molecular Descriptors for N-ethyladamantan-1-amine

| Property Name | Value | Reference |

| Molecular Weight | 179.30 g/mol | nih.gov |

| XLogP3-AA | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 179.167399674 Da | nih.gov |

| Topological Polar Surface Area | 12 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

This table is based on computationally generated data for the neutral form of the compound.

For N-ethyladamantan-1-amine, the lone pair of electrons on the nitrogen atom is expected to be a major contributor to the Highest Occupied Molecular Orbital (HOMO). The energy of this orbital is directly related to the molecule's ability to donate electrons, a key factor in its basicity and nucleophilicity. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the σ*-antibonding orbitals of the adamantane (B196018) cage and the C-N and C-H bonds. The energy difference between these orbitals dictates the molecule's electronic transition properties and its susceptibility to react with electrophiles.

Influence of Adamantane Core Rigidity and N-Ethyl Substitution on Molecular Stability and Reactivity

The adamantane moiety is a distinctive feature that profoundly impacts the properties of N-ethyladamantan-1-amine hydrochloride. Adamantane is a highly stable, rigid, and symmetric hydrocarbon cage, often described as the smallest unit of a diamond lattice. researchgate.net This rigidity and thermodynamic stability are conferred to the entire molecule. researchgate.net

The adamantane cage itself is relatively unreactive due to its strain-free sp³-hybridized carbon framework. researchgate.net This inherent stability can protect parts of a drug molecule from metabolic degradation, a principle often utilized in medicinal chemistry. nih.gov Furthermore, the bulky nature of the adamantyl group provides significant steric hindrance around the amino group, which can modulate its reactivity and interactions with biological targets. This steric shielding can influence the accessibility of the nitrogen's lone pair, affecting reaction rates and binding affinities.

The N-ethyl substitution, when compared to the parent 1-aminoadamantane (amantadine), introduces additional electronic and steric effects. Alkyl groups, such as the ethyl group, are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, which generally leads to an increase in basicity compared to an unsubstituted amine. masterorganicchemistry.com This enhanced basicity can influence the molecule's protonation state at physiological pH and its ability to form hydrogen bonds.

Theoretical Insights into Ionic Character and Protonation Effects

In this compound, the molecule exists as an ammonium (B1175870) salt, where the nitrogen atom of the ethylamino group is protonated, and a chloride ion is the counter-ion. The primary site of protonation is unequivocally the nitrogen atom, as it is the most basic center in the molecule due to the presence of its lone pair of electrons. researchgate.net Infrared photodissociation spectroscopy and DFT calculations on the closely related protonated amantadine (B194251) confirm that the most stable isomer is the one where the proton is attached to the amino group, forming a canonical ammonium ion with an intact adamantane cage. rsc.org

The formation of the N-H bond upon protonation significantly alters the electronic landscape of the molecule. The positive charge is not strictly localized on the hydrogen atom but is distributed across the entire ammonium head group and, to a lesser extent, inductively propagated into the adamantane cage. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. In such maps, regions of positive potential (typically colored blue) indicate electron-deficient areas, while regions of negative potential (colored red) show electron-rich areas. youtube.comlibretexts.org For the N-ethyladamantan-1-aminium cation, the MEP would show a strong positive potential concentrated around the -NH₂⁺-ethyl group, which is the primary site for electrostatic interactions with anions like chloride or with polar biological molecules. chemconnections.org

The strength of the interaction between the proton and the amine is quantified by the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. researchgate.net While a specific calculated PA for N-ethyladamantan-1-amine is not available in the searched literature, we can infer its relative value. The proton affinity of ethylamine (B1201723) is reported to be 912.0 kJ/mol. nist.gov The presence of the electron-donating adamantyl group, which is more sterically bulky and can be more polarizable than a simple alkyl group, is expected to further stabilize the positive charge on the resulting cation, likely resulting in a higher proton affinity for N-ethyladamantan-1-amine compared to ethylamine alone. This high basicity ensures that the compound is predominantly in its protonated, ionic form at physiological pH. The ionic character of the hydrochloride salt is crucial for its solubility in aqueous media.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-ethyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPTZTSMOGAMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC12CC3CC(C1)CC(C3)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190652 | |

| Record name | 1-Adamantanamine, N-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-42-8 | |

| Record name | 1-Adamantanamine, N-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC527916 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanamine, N-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethyladamantan 1 Amine Hydrochloride

Established Synthetic Routes and Reaction Conditions

The construction of the N-ethyladamantan-1-amine hydrochloride molecule can be achieved through several established synthetic pathways. These routes often involve the formation of the adamantane (B196018) core followed by the introduction and modification of the amino group.

Nucleophilic Addition/Elimination Reactions Involving Amine Hydrochlorides

Nucleophilic substitution reactions are a fundamental approach for the synthesis of amines. In the context of adamantane derivatives, this can involve the reaction of a suitable adamantane precursor with an amine. A common strategy involves the use of a good leaving group on the adamantane cage, which is then displaced by an incoming nucleophile, such as an amine.

However, the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. This is because the newly formed amine can also act as a nucleophile and react with the alkyl halide. masterorganicchemistry.comntnu.no To achieve mono-alkylation and synthesize a secondary amine like N-ethyladamantan-1-amine, careful control of reaction conditions and stoichiometry is crucial. One approach is to use a large excess of the starting amine to favor the formation of the primary product.

Another relevant reaction is the Ritter reaction, which involves the reaction of a carbocation source, such as an alcohol or alkene in the presence of a strong acid, with a nitrile. The resulting nitrilium ion is then hydrolyzed to form an amide, which can be further hydrolyzed to the corresponding amine. While typically used for introducing an amino group, modifications of this approach could potentially be adapted for N-alkylation.

Hydrogenation Reduction Approaches for Adamantane Amine Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgyoutube.com This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine via an intermediate imine. wikipedia.org For the synthesis of N-ethyladamantan-1-amine, a suitable starting material would be adamantan-1-yl ethyl ketone. This ketone can be reacted with ammonia in the presence of a reducing agent to yield the desired secondary amine.

The process can be carried out in a stepwise manner, where the imine is first formed and isolated, followed by reduction. Alternatively, a one-pot direct reductive amination can be performed where the ketone, amine, and reducing agent are all present in the reaction mixture. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation over metals like platinum, palladium, or nickel. masterorganicchemistry.comwikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

A specific example of this approach is the titanium(IV) isopropoxide mediated reductive amination of 1-adamantyl methyl ketone. In this method, the ketone reacts with an amine in the presence of titanium(IV) isopropoxide to form an intermediate which is then reduced with sodium borohydride. psu.edu This methodology could be adapted for the synthesis of N-ethyladamantan-1-amine by using an appropriate ethylating agent or starting from a different adamantyl ketone.

The Leuckart reaction is another classic example of reductive amination, which utilizes formic acid or its derivatives (like ammonium formate (B1220265) or formamide) as both the nitrogen source and the reducing agent. ntnu.nowikipedia.orgresearchgate.net This reaction typically requires high temperatures to proceed. wikipedia.org The mechanism involves the formation of an N-formyl derivative as an intermediate, which is then hydrolyzed to the final amine. ntnu.nowikipedia.org

One-Pot Procedures for Adamantane Amine Synthesis

Adapting such a one-pot strategy for this compound would likely involve the use of N-ethylacetamide or a subsequent N-ethylation step within the one-pot sequence. Another one-pot approach involves the direct amination of cage hydrocarbons like adamantane. This has been achieved by treating adamantane with nitric acid in acetic acid, followed by the addition of urea (B33335) and heating.

Specific Synthetic Pathways for this compound

While general methods for adamantane amine synthesis are well-established, specific documented pathways to this compound are less common in readily available literature. However, based on the principles discussed, two primary retrosynthetic disconnections are plausible:

From 1-aminoadamantane: This approach involves the N-alkylation of the readily available 1-aminoadamantane (amantadine). This could be achieved by reacting amantadine (B194251) with an ethylating agent such as ethyl iodide or ethyl bromide. To control the degree of alkylation and avoid the formation of the tertiary amine and quaternary ammonium salt, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants would need to be carefully optimized.

From an adamantyl ketone: This route would utilize reductive amination. Starting with 1-acetyladamantane, reaction with ethylamine (B1201723) followed by reduction would yield N-(1-adamantylethyl)amine. A more direct route would involve the reductive amination of adamantan-1-one with ethylamine.

The final step in the synthesis, regardless of the pathway to the free base, is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the N-ethyladamantan-1-amine base with hydrochloric acid.

Table 1: Comparison of Potential Synthetic Routes to N-ethyladamantan-1-amine

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Potential Challenges |

| Nucleophilic Substitution | 1-Haloadamantane, Ethylamine | N-ethyladamantan-1-amine | Direct introduction of the ethylamino group. | Potential for over-alkylation leading to mixtures of products. |

| Reductive Amination | Adamantan-1-one, Ethylamine | Imine | High selectivity, mild reaction conditions possible. | Requires a suitable adamantyl ketone precursor. |

| Leuckart Reaction | Adamantan-1-one, Ethyl formate/formamide | N-formyl-N-ethyladamantan-1-amine | Uses inexpensive reagents. | Requires high reaction temperatures, potential for side products. |

| Alkylation of 1-Aminoadamantane | 1-Aminoadamantane, Ethyl halide | N-ethyladamantan-1-amine | Utilizes a readily available starting material. | Control of mono-alkylation can be difficult. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to improve the environmental footprint of the manufacturing process.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are preferred as they generate less waste.

Addition reactions , in principle, have 100% atom economy as all the atoms of the reactants are incorporated into the product.

Substitution and elimination reactions have lower atom economies as they inherently generate byproducts.

For the synthesis of N-ethyladamantan-1-amine, a reductive amination reaction, particularly a direct one-pot process, can be designed to have a high atom economy. For example, the reaction of adamantan-1-one with ethylamine and hydrogen gas over a catalyst would, in theory, only produce water as a byproduct, leading to a very high atom economy.

In contrast, a nucleophilic substitution reaction using an ethyl halide would generate a halide salt as a byproduct, lowering the atom economy. The calculation of atom economy for a given reaction is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Theoretical Atom Economy of Selected Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Ideal Reductive Amination | Adamantan-1-one + Ethylamine + H₂ | N-ethyladamantan-1-amine | H₂O | High (dependent on specific reagents) |

| Nucleophilic Substitution | 1-Bromoadamantane (B121549) + Ethylamine | N-ethyladamantan-1-amine | HBr | Lower (due to HBr byproduct) |

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be optimized to not only be efficient in terms of yield but also to align with the principles of green chemistry by maximizing atom economy and minimizing waste.

Catalyst Selection and Reaction Optimization for Sustainable Synthesis

The sustainable synthesis of this compound is contingent on the selection of appropriate catalysts and the optimization of reaction conditions to enhance efficiency, yield, and environmental compatibility. researchgate.net Green chemistry principles guide this approach, aiming to reduce waste, eliminate hazardous substances, and improve atom economy. mdpi.comuniroma1.it

Catalytic reductive amination is a primary pathway for this synthesis, coupling an adamantane ketone precursor with ethylamine. rsc.org The development of highly efficient and selective catalysts is crucial to prevent side reactions, such as the over-alkylation of the amine or the reduction of the carbonyl compound to an alcohol. rsc.org Both homogeneous and heterogeneous catalysts have been developed for such transformations. rsc.org For instance, adamantane's rigid and sterically bulky scaffold has been incorporated into catalyst design, offering unique properties compared to conventional catalysts. researchgate.net

In the broader context of N-alkylation for related adamantane compounds like amantadine, phase-transfer catalysts have proven effective. Tetrabutylammonium iodide (TBAI) has been successfully employed to activate alkylating agents, leading to higher yields and aligning with green chemistry principles by potentially enabling milder reaction conditions. ias.ac.in The use of suitable catalyst technology not only increases the value of the product but also reduces waste streams and accelerates reaction times. researchgate.net Optimization strategies often involve modifying catalyst loading, temperature, pressure, and reactant ratios to maximize the yield of the desired N-ethylated product while minimizing energy consumption and by-product formation.

Table 1: Catalyst Systems in Adamantane Amine Synthesis

| Catalyst Type | Example(s) | Application | Key Advantages |

|---|---|---|---|

| Transition Metal Catalysts | Palladium (Pd), Rhodium (Rh) complexes | C-H bond amination, cross-coupling | High activity, potential for enantioselectivity. researchgate.net |

| Phase-Transfer Catalysts | Tetrabutylammonium iodide (TBAI) | N-alkylation reactions | Increased yield, activation of alkylating agents, improved reaction rates. ias.ac.in |

| Biocatalysts | Reductive Aminases (RedAms) | Asymmetric reductive amination | High selectivity, mild reaction conditions, environmentally benign. researchgate.netnih.gov |

| Lewis Acids | Aluminum chloride (AlCl₃) | Adamantane functionalization (e.g., bromination) | Accelerates reaction rates for electrophilic substitution. wikipedia.org |

Solvent Minimization and Alternative Reaction Media Approaches

A core tenet of sustainable synthesis is the reduction or elimination of volatile and hazardous organic solvents. researchgate.net For the synthesis of this compound and its derivatives, significant efforts are directed towards solvent minimization and the adoption of greener alternatives.

Solvent-free synthesis methods, such as mechanochemical grinding, represent another advanced approach. mdpi.com These techniques use mechanical force to initiate reactions, eliminating the need for any solvent and thereby minimizing environmental impact. mdpi.com Furthermore, the use of water or buffered aqueous solutions as a reaction medium is a highly desirable green alternative. researchgate.net For example, the synthesis of N-substituted amides from amines has been successfully demonstrated in a phosphate (B84403) buffer, offering a rapid, metal-free, and neutral condition that simplifies product isolation, often to a simple filtration step. researchgate.net Such aqueous-based methods expand the utility and applicability of synthetic reactions, making them more scalable and environmentally benign. researchgate.net

Synthesis of this compound Analogues and Derivatives

Strategies for N-alkylation and Derivatization

The synthesis of N-ethyladamantan-1-amine and its analogues primarily relies on N-alkylation strategies, with reductive amination being one of the most important methods. rsc.org This process typically involves the reaction of an adamantanone precursor with an amine in the presence of a reducing agent and often a catalyst. rsc.orggoogle.com The direct catalytic reductive amination using molecular hydrogen is a cost-effective and sustainable route to producing various amines. rsc.org

Challenges in the N-alkylation of amines include the potential for catalyst deactivation, particularly with N-alkyl amines which can be highly basic and nucleophilic. acs.org The development of robust catalysts, such as specific iridium complexes, has been crucial for achieving high efficiency in the asymmetric hydrogenation of N-alkyl ketimines. acs.org

Biocatalysis offers a powerful alternative for asymmetric synthesis. Imine reductase (IRED) and reductive aminase (RedAm) enzymes catalyze the reductive amination of ketones with high selectivity under mild, environmentally friendly conditions. researchgate.netnih.gov Fungal reductive aminases, for instance, can utilize a range of amines as amino donors to produce chiral secondary amines from ketone substrates with near-quantitative conversion. nih.gov

Palladium-catalyzed amination represents another versatile method for derivatization, allowing for the coupling of adamantane-containing amines with various substrates, such as dichloroquinolines, to create more complex molecular architectures. nih.gov

Table 2: N-Alkylation and Derivatization Strategies

| Strategy | Description | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Catalytic Reductive Amination | Reaction of a ketone with an amine and a reducing agent (e.g., H₂). rsc.org | Transition metal catalysts (Ir, Pd), molecular hydrogen. rsc.orgacs.org | Atom-economical, applicable to primary, secondary, and tertiary amine synthesis. rsc.org |

| Biocatalytic Reductive Amination | Enzyme-catalyzed asymmetric amination of ketones. nih.gov | Imine Reductases (IREDs), Reductive Aminases (RedAms), NADPH cofactor. researchgate.netnih.gov | High enantioselectivity, mild aqueous conditions, sustainable. nih.gov |

| Palladium-Catalyzed Amination | Cross-coupling reaction between an amine and a halide or triflate. nih.gov | Pd catalyst, phosphine (B1218219) ligands (e.g., BINAP, DavePhos). nih.gov | Forms C-N bonds, useful for synthesizing complex derivatives. nih.gov |

Synthesis of Related Adamantane Amine Hydrochloride Salts

The synthetic methodologies applied to this compound can be extended to produce a variety of related adamantane amine salts. By varying the amine component in the reductive amination of adamantanone or the alkylating agent in the N-alkylation of adamantan-1-amine, a library of analogues can be generated. These compounds, which are typically isolated and stored as hydrochloride salts for improved stability and handling, are valuable in pharmacological research. biosynth.com

Examples of such related compounds include:

3-Ethyladamantan-1-amine hydrochloride : An isomer of the target compound, likely synthesized from a 3-ethyladamantanone precursor. bldpharm.com

N-1-Adamantyladamantan-1-amine hydrochloride : A tertiary amine where a second adamantyl group is attached to the nitrogen atom, created through the reaction of adamantan-1-amine with an activated adamantane species. biosynth.com This compound serves as a scaffold to modulate neurotransmitter systems in research settings. biosynth.com

The synthesis of these analogues follows similar principles of C-N bond formation, relying on catalytic methods to achieve efficient coupling between the bulky adamantane core and the desired N-substituents.

N-Substituted Amides and Related Compounds as Synthetic Targets

The amine functionality of N-ethyladamantan-1-amine serves as a versatile handle for further derivatization, most commonly through the formation of N-substituted amides. Amide synthesis is a fundamental transformation in organic chemistry and is used to create compounds with altered physicochemical properties.

A highly efficient and green method for preparing amides involves the reaction of the parent amine with an acid chloride. researchgate.net Recent advancements have demonstrated that this reaction can be carried out rapidly and under metal-free, neutral conditions using a phosphate buffer as the solvent. researchgate.net This approach is applicable to a wide range of primary and secondary amines, including those with bulky substituents like the adamantyl group, and various acid chlorides (aliphatic, aromatic, and heteroaromatic). researchgate.net The key advantage of this green methodology is the ease of product isolation, which often only requires simple filtration, making the process easily scalable and robust. researchgate.net This method avoids the use of hazardous solvents and reagents, aligning with the principles of sustainable chemistry. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-ethyladamantan-1-amine hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of all atoms in the structure.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons and the protons of the adamantane (B196018) cage. Due to the high symmetry of the adamantane cage, its proton signals often appear as broad, overlapping multiplets. The ethyl group, however, should present a more straightforward pattern.

The carbon (¹³C) NMR spectrum provides a clearer picture of the carbon skeleton. The adamantane cage has four distinct carbon environments, while the ethyl group adds two more, all of which should be distinguishable.

Expected Chemical Shifts in ¹H NMR: The protonated amine group (-NH₂⁺-) protons may appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. The adamantane cage protons typically resonate in the upfield region. The ethyl group protons are expected to show a characteristic quartet and triplet pattern due to spin-spin coupling.

Expected Chemical Shifts in ¹³C NMR: The carbon atoms of the adamantane cage are expected at chemical shifts similar to those in adamantan-1-amine hydrochloride, with slight variations due to the N-ethyl substituent. chemicalbook.com The quaternary carbon (C-1) where the ethylamino group is attached will be the most downfield of the cage carbons.

Below are the predicted chemical shifts based on the analysis of its structural components.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Adamantane CH | ~2.10 | Broad Singlet | - |

| Adamantane CH₂ | ~1.70-1.85 | Multiplet | - |

| -NH₂⁺- | Variable (e.g., ~7.5-8.5) | Broad Singlet | - |

| -CH₂- (Ethyl) | ~3.05 | Quartet | ~7.2 Hz |

| -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.2 Hz |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (Quaternary Adamantane) | ~55.0 |

| C-2 (Adamantane CH₂) | ~40.0 |

| C-3 (Adamantane CH) | ~30.0 |

| C-4 (Adamantane CH₂) | ~35.0 |

| -CH₂- (Ethyl) | ~38.0 |

| -CH₃ (Ethyl) | ~13.0 |

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) in Conformational and Structural Studies

To unambiguously assign the complex, overlapping signals of the adamantane protons and carbons, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the ethyl group's methylene (B1212753) and methyl protons. It would also help trace the connectivity within the adamantane cage's proton network.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon atom. This is crucial for assigning the specific CH and CH₂ groups within the adamantane framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the attachment of the ethyl group to the C-1 position of the adamantane cage by showing a correlation from the ethyl's methylene protons to the quaternary C-1 carbon.

Solid-State NMR (ssNMR) could provide insights into the crystal packing and intermolecular interactions of the hydrochloride salt. chemicalbook.com By analyzing the ¹³C chemical shifts and applying techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one could study the conformation of the molecule in its solid, crystalline state and probe the hydrogen bonding environment around the ammonium (B1175870) cation and chloride anion.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound are expected to be dominated by vibrations of the C-H bonds in the adamantane and ethyl groups, and the N-H bonds of the secondary ammonium salt.

Key expected vibrational modes include:

N-H Stretching: As a secondary ammonium salt, strong, broad absorption bands are expected in the IR spectrum between 2700 and 3000 cm⁻¹, characteristic of N⁺-H stretching vibrations.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are attributed to the symmetric and asymmetric stretching of the numerous C-H bonds in the adamantane and ethyl groups.

N-H Bending: A medium to strong band around 1580-1610 cm⁻¹ is expected for the N⁺-H bending mode.

C-H Bending/Scissoring: Vibrations for the CH₂ groups are expected around 1450-1470 cm⁻¹.

C-N Stretching: The C-N stretching vibration is typically found in the 1100-1250 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N⁺-H | Stretching | 2700-3000 (broad) | Strong | Weak |

| C-H (Adamantane) | Stretching | 2850-2950 | Strong | Strong |

| N⁺-H | Bending | 1580-1610 | Medium-Strong | Weak |

| CH₂ | Bending/Scissoring | 1450-1470 | Medium | Medium |

| C-N | Stretching | 1100-1250 | Medium | Medium |

Correlation of Vibrational Modes with Molecular Conformation and Intermolecular Interactions

The precise frequencies and shapes of the vibrational bands, particularly the N⁺-H stretching and bending modes, are sensitive to the strength and nature of intermolecular hydrogen bonding. In the solid state, the N⁺-H group forms hydrogen bonds with the chloride anion (Cl⁻). The broadness of the N⁺-H stretching band is a direct consequence of this strong ionic interaction.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, analysis would typically be performed on the free base, N-ethyladamantan-1-amine (C₁₂H₂₁N, Mol. Wt. 179.30 g/mol ). nih.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The most prominent feature in the mass spectrum of adamantane derivatives is the stability of the adamantyl cation. Therefore, the base peak is anticipated to be at m/z = 135, corresponding to the loss of the ethylamino radical to form the highly stable 1-adamantyl cation ([C₁₀H₁₅]⁺).

Another significant fragmentation pathway would involve cleavage alpha to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z = 164 ([M-15]⁺).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Formula | Notes |

| 179 | Molecular Ion [M]⁺ | [C₁₂H₂₁N]⁺ | Parent ion (free base) |

| 164 | [M - CH₃]⁺ | [C₁₁H₁₈N]⁺ | Loss of a methyl radical from the ethyl group |

| 135 | [M - C₂H₄N]⁺ | [C₁₀H₁₅]⁺ | Loss of ethylamino radical; forms stable 1-adamantyl cation. Likely base peak. |

| 93 | [C₇H₉]⁺ | [C₇H₉]⁺ | Further fragmentation of the adamantane cage |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Further fragmentation of the adamantane cage |

This fragmentation pattern provides clear evidence for both the adamantane core (m/z 135) and the presence of the N-ethyl group attached to it.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by measuring its mass with very high accuracy. For N-ethyladamantan-1-amine, the neutral (free base) form of the compound is typically analyzed. The exact mass is a calculated value based on the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N).

The elemental formula for N-ethyladamantan-1-amine is C₁₂H₂₁N. nih.gov Based on this, the calculated monoisotopic mass is 179.1674 atomic mass units (amu). nih.govchemspider.com In HRMS analysis, this value is often measured to within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

During analysis, the compound is ionized, commonly forming a protonated molecule, [M+H]⁺. The exact mass of this ion would be measured, and its elemental composition confirmed.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N | nih.gov |

| Calculated Monoisotopic Mass (Exact Mass) | 179.167400 Da | nih.govchemspider.com |

| Ionization Mode | Typically Electrospray Ionization (ESI) | N/A |

| Observed Ion | [M+H]⁺ (Protonated Molecule) | N/A |

Elucidation of Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) experiments are employed to deliberately fragment the ionized molecule. The resulting fragmentation pattern provides a structural fingerprint, offering detailed insights into the molecule's connectivity. While a specific fragmentation study for this compound is not detailed in the provided search results, the pathways can be predicted based on the known fragmentation behavior of analogous structures, such as other adamantane derivatives and compounds with tertiary amine side chains. nih.govresearchgate.net

The fragmentation of the protonated N-ethyladamantan-1-amine molecule, [C₁₂H₂₂N]⁺ (m/z 180.17), would likely proceed through several characteristic pathways:

Formation of the Adamantyl Cation: A primary and highly characteristic fragmentation pathway for adamantane derivatives is the cleavage of the bond between the adamantane cage and the substituent. This would result in the formation of the very stable 1-adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135. This is often a dominant peak in the mass spectrum of 1-substituted adamantanes.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the ethyl group is a common pathway for amines. This would lead to the loss of a methyl radical (•CH₃), resulting in a stable iminium ion at m/z 164.

Loss of Ethylene (B1197577): N-ethyl substituted amines frequently undergo fragmentation through a four-centered rearrangement, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). researchgate.net This pathway would generate a fragment ion corresponding to the 1-adamantanamine cation at m/z 152.

These predicted fragmentation pathways provide diagnostic ions that confirm the presence of both the adamantane core and the N-ethyl substituent.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Neutral Loss / Fragment Lost | Resulting Fragment Ion (m/z) | Structural Information Confirmed |

|---|---|---|---|---|

| 180.17 ([M+H]⁺) | C-N Bond Cleavage | C₂H₅NH (Ethylamine) | 135.12 | Adamantane Core |

| 180.17 ([M+H]⁺) | Alpha-Cleavage | •CH₃ (Methyl Radical) | 164.14 | N-Ethyl Group |

| 180.17 ([M+H]⁺) | Rearrangement and Elimination | C₂H₄ (Ethylene) | 152.14 | N-Ethyl Linkage |

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction (SCXRD) Studies

Determination of Molecular Geometry and Bond Parameters

No single crystal X-ray diffraction studies have been reported for N-ethyladamantan-1-amine hydrochloride. Consequently, precise, experimentally determined data on bond lengths, bond angles, and torsional angles of the molecule are not available. Without such a study, the definitive three-dimensional structure and conformation of the N-ethyladamantylammonium cation and its relationship with the chloride anion in the crystalline state remain unknown.

Analysis of Intermolecular Interactions

Information regarding the non-covalent interactions that govern the crystal structure, such as hydrogen bonding between the ammonium (B1175870) group and the chloride anion, potential ionic interactions, and other van der Waals forces, is absent. An SCXRD analysis would be essential to identify and characterize these crucial interactions that dictate the supramolecular assembly.

Powder X-ray Diffraction (PXRD)

Identification of Crystalline Forms and Phase Purity

No powder X-ray diffraction patterns for this compound have been published. PXRD is a fundamental technique for characterizing the phase purity of a crystalline solid and for identifying its specific crystalline form through a unique diffraction fingerprint. This information is currently not on record for this compound.

Polymorphic Screening and Characterization

There is no information in the scientific literature regarding any attempts at polymorphic screening for this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, particularly for pharmaceutically relevant molecules. However, without any foundational PXRD or SCXRD data, the existence of polymorphs for this compound has not been explored or documented.

Characterization of Amorphous Solids

Amorphous solids lack the long-range ordered structure of crystalline materials. This disordered state can sometimes offer advantages, such as enhanced solubility for poorly soluble drugs. The generation and characterization of an amorphous form of this compound would be a key step in its solid-state profiling.

The characterization of amorphous materials typically involves a suite of analytical techniques. Differential Scanning Calorimetry (DSC) is a primary tool used to identify the glass transition temperature (Tg), a hallmark of an amorphous phase. PXRD is also critical, as an amorphous solid will produce a broad halo pattern instead of the sharp Bragg peaks characteristic of a crystalline solid.

While general methodologies for characterizing amorphous solid dispersions are well-established, specific studies detailing the preparation and analysis of amorphous this compound are absent from the current body of scientific literature. Research on other pharmaceutical compounds shows that amorphous forms can be created through processes like melt-quenching or spray-drying, but whether these techniques have been applied to this specific compound is not documented.

Solid-State Stability and Transformation Studies (e.g., Thermal Analysis)

Understanding the solid-state stability and potential for phase transformations is critical for ensuring the quality and shelf-life of a chemical compound. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for these investigations. nih.govazom.commt.com

A typical thermal analysis of this compound would involve:

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram can reveal melting points, crystallization events, solid-solid phase transitions, and the glass transition of amorphous content. For a crystalline hydrochloride salt, one would expect to observe a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for assessing thermal stability and decomposition pathways. For a hydrochloride salt, TGA can detect the loss of hydrogen chloride gas upon heating, as well as the decomposition of the organic adamantane (B196018) moiety. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. nih.gov

Despite the importance of this data, specific DSC and TGA results for this compound are not published in peer-reviewed journals. Studies on other hydrochloride salts show that the first stage of mass loss in TGA can sometimes be attributed to the release of hydrochloride. nih.gov A hypothetical thermal analysis might reveal the melting point and decomposition temperature, crucial parameters for handling and storage.

Below is a hypothetical data table illustrating the kind of information that would be obtained from such studies. Note: The following data is illustrative and not based on experimental results for this compound.

| Thermal Analysis Parameter | Hypothetical Value/Observation | Technique |

| Melting Point (Onset) | 250 - 260 °C | DSC |

| Heat of Fusion | 30 - 40 J/g | DSC |

| Decomposition Onset (Td) | > 270 °C | TGA |

| Mass Loss at 300 °C | ~15% (corresponds to HCl loss) | TGA |

| Glass Transition (Tg) | Not observed (crystalline) | DSC |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Elucidation

The first step in a DFT study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy conformation. For N-ethyladamantan-1-amine hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles of the adamantane (B196018) cage, the ethyl group, and the protonated amine group. The adamantane cage is a rigid structure, and its geometry is not expected to deviate significantly from that of adamantane itself. The C-N bond length and the geometry around the nitrogen atom would be of particular interest, as they are key to the molecule's chemical behavior. The electronic structure describes the distribution of electrons within the molecule, which is fundamental to understanding its properties.

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By simulating the vibrational spectra, it is possible to assign the experimentally observed spectral bands to specific molecular motions, such as C-H stretching, CH₂ bending, and C-N stretching. For this compound, the vibrational modes associated with the protonated amine group (N-H stretching and bending) would be of significant interest for its characterization.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For N-ethyladamantan-1-amine, the HOMO is likely to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored in shades of blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the positive charge would be localized around the protonated amine group, making it a site for interaction with negatively charged species.

Calculation of Molecular Polarizability and Chemical Reactivity Descriptors

Molecular polarizability describes the tendency of the electron cloud of a molecule to be distorted by an external electric field. It is an important property for understanding intermolecular interactions. Chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For N-ethyladamantan-1-amine, conformational analysis would focus on the rotation around the C-N bond and the C-C bond of the ethyl group. By performing a potential energy surface scan, it is possible to identify the most stable conformers and the energy barriers for their interconversion. The rigid adamantane cage limits the conformational flexibility of the molecule primarily to the N-ethyl substituent. The relative orientation of the ethyl group with respect to the bulky adamantane core would determine the most stable conformation.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in modern drug design, allowing for the prediction of a compound's activity and guiding the synthesis of more potent molecules. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For a compound like N-ethyladamantan-1-amine, a wide array of descriptors can be calculated. These fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity, as well as atomic partial charges. ucsb.edu

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and describe its spatial properties. They include steric parameters and molecular interaction fields (MIFs), which map the interaction energies between the molecule and a probe atom around its surface.

Table 1: Selected Molecular Descriptors for Adamantane Derivatives

| Descriptor Category | Example Descriptors | Description |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | |

| Information Content Indices (e.g., IC4) | Topological indices derived from graph theory, describing molecular complexity and branching. nih.gov | |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. ucsb.edu |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. ucsb.edu | |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | |

| 3D Descriptors | Molecular Volume | The van der Waals volume of the molecule. |

| Steric Fields (CoMFA) | Maps regions where bulky groups are favored or disfavored for activity. mdpi.com | |

| Electrostatic Fields (CoMFA) | Maps regions where positive or negative charges are favored for activity. mdpi.com |

Once descriptors are calculated for a series of related compounds with known biological activities, statistical methods are used to build a predictive QSAR model. nih.gov Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to find the best correlation between a subset of descriptors and the observed activity. nih.gov

For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been particularly useful. mdpi.com CoMFA models relate biological activity to the steric and electrostatic fields surrounding the molecules. nih.gov A robust QSAR model is characterized by high internal consistency (cross-validated R², or Q²) and good predictive power for an external test set of compounds (predictive R²).

Table 2: Example Statistical Parameters for a QSAR Model

| Statistical Parameter | Symbol | Typical Value for a Good Model | Description |

| Coefficient of Determination | R² | > 0.6 | A measure of how well the model fits the training data. |

| Cross-validated R² | Q² | > 0.5 | A measure of the model's internal predictive ability, determined by cross-validation. |

| Predictive R² | R²_pred | > 0.5 | A measure of the model's ability to predict the activity of an external test set. |

| Standard Error of Prediction | SEP | Low | Indicates the accuracy of the predictions made by the model. |

Note: This table represents typical validation metrics for QSAR models as seen in studies on related compounds. nih.govnih.gov

The ultimate goal of QSAR modeling is to guide the design of new, improved compounds. nih.gov The models provide crucial insights into which structural and electronic features are important for activity. For instance, the graphical output of a 3D-QSAR study, known as contour maps, can visualize regions around the molecular scaffold where modifications are likely to enhance or diminish activity. mdpi.com

If a CoMFA model for a series of adamantane amine derivatives indicates that a bulky, electropositive group is favored in a certain region, chemists can use this information to design new analogs of N-ethyladamantan-1-amine with substituents that match these criteria. nih.gov This structure-based design approach allows for the rational prioritization of compounds for synthesis and biological testing, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming trial-and-error screening. plos.org

Molecular Modeling and Docking Simulations

Theoretical Investigation of Molecular Interactions and Binding Energetics with Model Systems

Information not available in search results.

Prediction of Binding Modes and Affinities in Theoretical Receptor Models

Information not available in search results.

Chemical Reactivity and Applications As Synthetic Intermediate

Amine Reactivity in Organic Synthesis

The chemical behavior of N-ethyladamantan-1-amine hydrochloride is largely dictated by the interplay between the bulky, rigid adamantane (B196018) cage and the reactive ethylamine (B1201723) substituent. This unique structure influences its reactivity in various organic transformations.

Nucleophilicity of the Amine Moiety

The nitrogen atom in N-ethyladamantan-1-amine possesses a lone pair of electrons, rendering it a nucleophile capable of attacking electron-deficient centers. chemguide.co.uk The nucleophilicity of amines is a key factor in their chemical reactions. Generally, secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. reddit.com

However, the steric bulk of the adamantyl group in N-ethyladamantan-1-amine can influence its nucleophilic character. masterorganicchemistry.com While the ethyl group enhances nucleophilicity compared to a simple adamantanamine, the large adamantane cage can sterically hinder the approach of the nitrogen's lone pair to a reactive center, potentially reducing its reactivity compared to less bulky secondary amines. masterorganicchemistry.comreddit.com Basicity is often a good indicator of nucleophilicity; in this context, the amine is significantly more basic than a comparable alkene, making it more prone to donate its lone pair. reddit.com

Reaction Mechanisms Involving the Adamantane Cage and Ethylamine Group

The adamantane structure is exceptionally stable and generally unreactive under many conditions. nih.gov Most reactions involving adamantane derivatives occur at the functional groups attached to the cage rather than the cage itself. wikipedia.org However, the adamantane cage can influence reaction mechanisms through steric and electronic effects.

Reactions at the ethylamine group are typical of secondary amines. The adamantyl group, being a tertiary alkyl group, can stabilize a positive charge on an adjacent atom. This carbocation-stabilizing effect can be relevant in certain reaction pathways. For instance, in nucleophilic substitution reactions where the amine is the nucleophile, the adamantane cage primarily exerts a steric influence. researchgate.net

In reactions where a carbocation is formed at the 1-position of the adamantane ring, the cage's rigid, strain-free structure provides significant stability. researchgate.net While direct reactions on the cage of N-ethyladamantan-1-amine are uncommon, understanding the stability of adamantyl cations is crucial for predicting potential side reactions or rearrangements under certain conditions, such as in strongly acidic media. researchgate.net

Derivatization Chemistry of this compound

The amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

Acylation Reactions and Amide Formation

N-ethyladamantan-1-amine readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-substituted amides. libretexts.orgbath.ac.uk This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk

The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride) to yield the stable amide product. chemguide.co.uk A base, such as pyridine (B92270) or an excess of the amine itself, is often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.orgyoutube.com

Table 1: Examples of Acylation Reactions of Amines

| Amine | Acylating Agent | Product |

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | N-substituted amide (R'-CONH-R) |

| Secondary Amine (R₂NH) | Acid Anhydride ((R'CO)₂O) | N,N-disubstituted amide (R'-CONR₂) |

| N-ethyladamantan-1-amine | Acetyl Chloride (CH₃COCl) | N-(adamantan-1-yl)-N-ethylacetamide |

This table provides generalized examples of acylation reactions.

The formation of amides is a highly efficient and widely used transformation in organic synthesis, including the preparation of novel adamantane derivatives with potential biological activities. bath.ac.uk

Alkylation Reactions and Quaternization

As a secondary amine, N-ethyladamantan-1-amine can be further alkylated by reacting with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org

The initial product of alkylation is a tertiary amine. If the reaction is allowed to proceed with an excess of the alkylating agent, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. chemguide.co.uk This process is known as quaternization. google.com

The direct alkylation of secondary amines can sometimes lead to a mixture of products, including the tertiary amine and the quaternary ammonium salt, as the product amine can compete with the starting amine for the alkylating agent. libretexts.org To achieve selective formation of the quaternary ammonium salt, an excess of the alkylating agent and often a base to neutralize the generated acid are employed. dtic.mil

Formation of Novel N-substituted Derivatives

The reactivity of the N-H bond in N-ethyladamantan-1-amine allows for the synthesis of a wide array of N-substituted derivatives beyond simple amides and alkylated products. For instance, condensation reactions with aldehydes and ketones can yield imines or enamines, which can be further modified. mdpi.com

The synthesis of novel N-substituted adamantane derivatives is an active area of research, driven by the search for new compounds with specific biological or material properties. nih.govresearchgate.net The adamantane moiety is often incorporated into molecules to enhance their lipophilicity and metabolic stability.

Role as a Building Block in Complex Molecule Synthesis

The inherent structural features of this compound make it a valuable precursor in multi-step synthetic pathways. The ethylamino group offers a site for further functionalization, while the adamantyl moiety imparts desirable physicochemical properties, such as high lipophilicity and metabolic stability, to the target molecules.

Synthesis of Advanced Adamantane-based Compounds

The synthesis of advanced adamantane derivatives often utilizes the reactivity of the secondary amine in N-ethyladamantan-1-amine. This amine can readily undergo a variety of chemical transformations, including acylation and alkylation, to introduce new functional groups and build more complex molecular architectures.

For instance, the acylation of N-ethyladamantan-1-amine with various acyl chlorides leads to the formation of N-(1-adamantyl)-N-ethylamides. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion yields the corresponding amide. The general scheme for this reaction is depicted below:

Table 1: Examples of Acylation Reactions with N-Ethyladamantan-1-amine

| Acyl Chloride | Product |

| Acetyl chloride | N-(1-Adamantyl)-N-ethylacetamide |

| Benzoyl chloride | N-(1-Adamantyl)-N-ethylbenzamide |

| Adamantane-1-carbonyl chloride | N,1-Di(adamantan-1-yl)-N-ethylcarboxamide |

This table is illustrative and based on the general reactivity of secondary amines with acyl chlorides.

These resulting amides can serve as key intermediates for further synthetic elaborations or as final target compounds with potential biological activities. The adamantane cage in these structures plays a significant role in modulating their interaction with biological targets.

Intermediate in the Preparation of Other Functionalized Chemical Entities

Beyond the synthesis of amide derivatives, this compound is a versatile intermediate for the preparation of a broader range of functionalized chemical entities. The secondary amine can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines or enamines, which are themselves valuable synthetic intermediates.

Furthermore, the nitrogen atom can be a nucleophile in reactions with other electrophiles, enabling the introduction of diverse substituents. For example, reaction with alkyl halides can lead to the formation of tertiary amines, further expanding the molecular complexity.

The strategic use of this compound allows for the systematic modification of the adamantane core, leading to libraries of compounds for screening in drug discovery and materials science. The ability to readily derivatize this compound makes it an important tool for medicinal chemists and synthetic organic chemists.

Table 2: Potential Reactions for Functionalization of N-Ethyladamantan-1-amine

| Reactant | Reaction Type | Potential Product Class |

| Alkyl Halide | Alkylation | Tertiary Amines |

| Aldehyde/Ketone | Condensation | Imines/Enamines |

| Isocyanate | Addition | Urea (B33335) Derivatives |

| Sulfonyl Chloride | Sulfonylation | Sulfonamides |

This table outlines potential synthetic transformations based on the known reactivity of secondary amines.

Conclusion and Future Research Directions

Summary of Key Academic Findings for N-ethyladamantan-1-amine Hydrochloride

This compound is a derivative of adamantane (B196018), a rigid, cage-like hydrocarbon. While extensive academic literature exists for the parent compound, adamantane, and some of its more clinically significant derivatives like amantadine (B194251) and rimantadine, specific research focusing solely on this compound is limited. Academic findings for this specific compound are primarily centered on its basic chemical characterization.

The hydrochloride salt form suggests its potential for use in environments where aqueous solubility is a factor. The presence of the ethyl group on the amine attached to the adamantane cage differentiates it from first-generation aminoadamantane antivirals, potentially influencing its lipophilicity and biological activity.

Below is a table summarizing the key available data for the base compound, N-ethyladamantan-1-amine.

| Property | Value |

| Molecular Formula | C12H21N |

| Molecular Weight | 179.30 g/mol |

| IUPAC Name | N-ethyladamantan-1-amine |

| Synonyms | 1-Ethylaminoadamantane, N-Ethyl-1-adamantanamine |

Note: This data is for the free base form. The hydrochloride salt would have a correspondingly higher molecular weight and different physical properties.

Emerging Research Avenues in Adamantane Chemistry and Amine Salts

The field of adamantane chemistry continues to be an active area of research, with several emerging avenues that could involve compounds like this compound. The unique structural properties of the adamantane cage make it a valuable scaffold in medicinal chemistry and materials science. nih.gov

One significant area of emerging research is the development of new adamantane derivatives with a range of biological activities. mdpi.com While early research focused on antiviral applications, newer studies are exploring adamantane-containing compounds for their potential as antibacterial, antifungal, and anticancer agents. mdpi.commdpi.com The lipophilic nature of the adamantane moiety is often exploited to enhance the therapeutic efficacy of known pharmacophores. nih.gov

Furthermore, the study of adamantane-containing quaternary ammonium (B1175870) salts is a growing field. scientific.net These compounds have potential applications as surfactants and antimicrobial agents. The synthesis and characterization of such salts provide insights into the chemical reactivity of aminoadamantanes. scientific.net

Potential for Further Theoretical and Computational Investigations to Elucidate Chemical Behavior

Computational studies on related adamantane derivatives have been used to understand their conformational stability, electronic properties, and interaction with biological targets. mdpi.com For instance, quantum chemical calculations can predict the most stable geometric conformations of N-ethyladamantan-1-amine and its protonated form. These calculations can also provide insights into the molecule's reactivity, including its proton affinity and the distribution of electrostatic potential.

Molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments and its potential interactions with biological membranes or protein active sites. Such simulations are crucial in understanding the pharmacokinetic and pharmacodynamic properties of drug candidates.

Advances in Green Synthetic Methodologies for Adamantane Derivatives

The synthesis of adamantane derivatives has traditionally involved multi-step procedures that may use harsh reagents and generate significant waste. In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic routes to these valuable compounds.

Recent research has focused on the development of more efficient and selective methods for the functionalization of the adamantane core. This includes the use of novel catalytic systems to introduce amino groups and other functionalities with higher atom economy and under milder reaction conditions. For example, procedures have been developed for the synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549) in a more efficient two-step process, reducing the use of toxic reagents and solvents. ijpsr.com

Future research in this area could focus on the direct C-H amination of adamantane to synthesize N-ethyladamantan-1-amine, which would be a significant improvement over traditional methods that often start from a pre-functionalized adamantane derivative. The use of biocatalysis and flow chemistry are also promising avenues for the greener synthesis of adamantane derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.